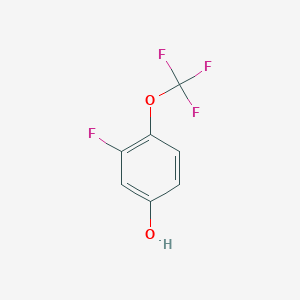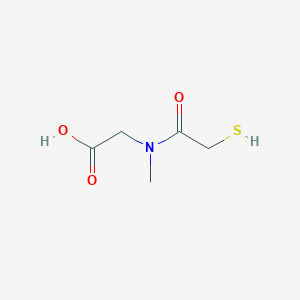
(R)-tert-Butyl 3-amino-4-phenylbutanoate
Overview
Description
®-tert-Butyl 3-amino-4-phenylbutanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butyl ester group, an amino group, and a phenyl group attached to a butanoate backbone. Its chiral nature makes it an important intermediate in the synthesis of various enantiomerically pure compounds.
Mechanism of Action
Target of Action
The primary target of ®-tert-Butyl 3-amino-4-phenylbutanoate is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .
Mode of Action
It is believed that the compound interacts with the protein, potentially altering its structure or function .
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known asamphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
Given its target, it is likely that the compound affects the life cycle of certain viruses, potentially inhibiting the assembly and maturation of new virions .
Action Environment
The action, efficacy, and stability of ®-tert-Butyl 3-amino-4-phenylbutanoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-amino-4-phenylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-phenylbutanoic acid and tert-butyl alcohol.
Esterification: The amino acid is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-tert-Butyl 3-amino-4-phenylbutanoate.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-amino-4-phenylbutanoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
®-tert-Butyl 3-amino-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-amino-4-phenylbutanoate
- tert-Butyl 3-amino-4-phenylbutanoate (racemic mixture)
- tert-Butyl 3-amino-4-(4-methylphenyl)butanoate
Uniqueness
®-tert-Butyl 3-amino-4-phenylbutanoate is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research for developing drugs with targeted biological activity.
Properties
IUPAC Name |
tert-butyl (3R)-3-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHIHDFXCNFAA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247000 | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166023-31-0 | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


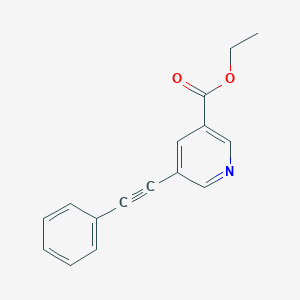
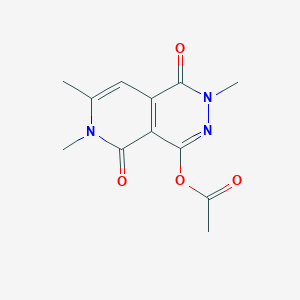
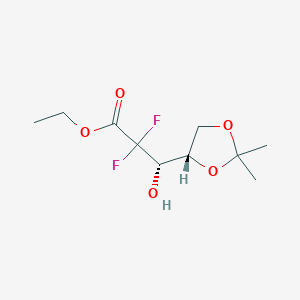
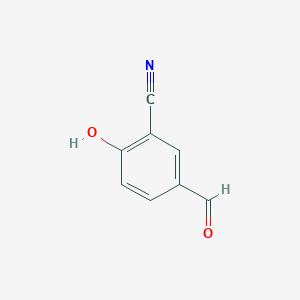
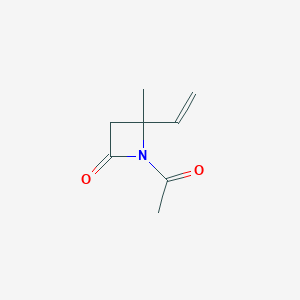
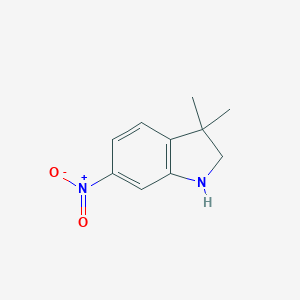
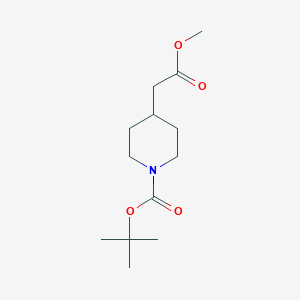
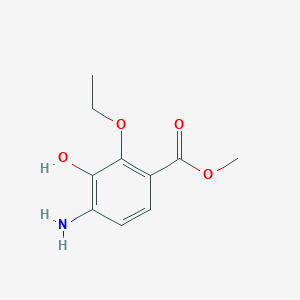
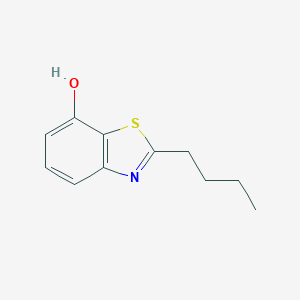
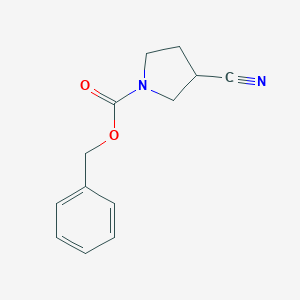
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
